N-Benzyl-4-[(2-bromoacetyl)amino]benzamide N-Benzyl-4-[(2-bromoacetyl)amino]benzamide
Brand Name: Vulcanchem
CAS No.: 1138443-44-3
VCID: VC2645638
InChI: InChI=1S/C16H15BrN2O2/c17-10-15(20)19-14-8-6-13(7-9-14)16(21)18-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,21)(H,19,20)
SMILES: C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)CBr
Molecular Formula: C16H15BrN2O2
Molecular Weight: 347.21 g/mol

N-Benzyl-4-[(2-bromoacetyl)amino]benzamide

CAS No.: 1138443-44-3

Cat. No.: VC2645638

Molecular Formula: C16H15BrN2O2

Molecular Weight: 347.21 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-4-[(2-bromoacetyl)amino]benzamide - 1138443-44-3

Specification

CAS No. 1138443-44-3
Molecular Formula C16H15BrN2O2
Molecular Weight 347.21 g/mol
IUPAC Name N-benzyl-4-[(2-bromoacetyl)amino]benzamide
Standard InChI InChI=1S/C16H15BrN2O2/c17-10-15(20)19-14-8-6-13(7-9-14)16(21)18-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,21)(H,19,20)
Standard InChI Key AIDNFMKEXWJEHC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)CBr
Canonical SMILES C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)CBr

Introduction

N-Benzyl-4-[(2-bromoacetyl)amino]benzamide is an organic compound belonging to the benzamide family, characterized by the presence of a benzyl group and a bromoacetyl functional group. Structurally, it is defined as a derivative of benzamide with a substitution at the para position of the benzene ring by a bromoacetyl amide group. This compound has potential applications in medicinal chemistry due to its structural features that allow for interactions with various biological targets.

Synthesis of N-Benzyl-4-[(2-bromoacetyl)amino]benzamide

The synthesis of this compound typically involves the following steps:

  • Preparation of the Benzamide Core: The starting material, 4-aminobenzamide, is reacted with bromoacetyl bromide in the presence of a base such as triethylamine.

  • Addition of the Benzyl Group: Benzyl chloride or benzyl bromide is introduced to form the final compound through nucleophilic substitution.

Reaction Scheme:

C6H4(CONH2)(NH2)+BrCH2COBrC6H4(CONHCH2COBr)(NH2)\text{C6H4(CONH2)(NH2)} + \text{BrCH2COBr} \rightarrow \text{C6H4(CONHCH2COBr)(NH2)}
C6H4(CONHCH2COBr)(NH2)+C6H5CH2ClN-Benzyl-4-[(2-bromoacetyl)amino]benzamide\text{C6H4(CONHCH2COBr)(NH2)} + \text{C6H5CH2Cl} \rightarrow \text{N-Benzyl-4-[(2-bromoacetyl)amino]benzamide}

Applications in Medicinal Chemistry

N-Benzyl-4-[(2-bromoacetyl)amino]benzamide has attracted attention for its potential biological activities, including:

  • Antimicrobial Activity: The presence of a bromoacetyl group enhances its ability to interact with microbial enzymes.

  • Anticancer Potential: Benzamide derivatives are known to inhibit enzymes like histone deacetylases (HDACs), which are involved in cancer progression.

  • Enzyme Inhibition: The compound may act as an electrophilic inhibitor due to its bromoacetyl moiety.

Table 2: Biological Activities of Related Compounds

ActivityObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerSelective inhibition of cancer cell lines

Structural Analysis and Characterization

The compound can be characterized using standard analytical techniques:

  • NMR Spectroscopy: Provides detailed information about hydrogen and carbon environments.

    • Key signals include aromatic protons (~7–8 ppm) and methylene protons from the benzyl group (~3–5 ppm).

  • IR Spectroscopy: Confirms functional groups.

    • Amide stretching (~1650 cm⁻¹) and C-Br stretching (~500–600 cm⁻¹).

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.

Future Directions for Research

Further research on N-Benzyl-4-[(2-bromoacetyl)amino]benzamide could explore:

  • Optimization for Drug Development: Modifications to improve selectivity and potency.

  • Toxicity Studies: Evaluation of safety profiles in vivo.

  • Mechanistic Studies: Understanding interactions with biological targets.

Table 3: Research Priorities

AreaDescription
Drug OptimizationEnhancing pharmacokinetics
Toxicity EvaluationDetermining cytotoxicity thresholds
Mechanistic InsightsEnzyme binding studies

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